Annulatin
Overview
Description
Annulatin is an O-methylated flavonol found in the roots of Pteroxygonum giraldii . It’s also known as Myricetin 3-Methylether .
Synthesis Analysis
The synthesis of Annulatin could potentially involve the Robinson Annulation, a chemical reaction used for ring formation. It combines two reactions: the Michael Addition and the Aldol Condensation .Molecular Structure Analysis
Annulatin has a chemical formula of C16H12O8 and a molar mass of 332.264 g·mol −1 . Its systematic IUPAC name is 5,7-Dihydroxy-3-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one .Chemical Reactions Analysis
The Robinson Annulation is a key reaction involved in the formation of six-membered rings in polycyclic compounds like Annulatin . It begins with a Michael reaction, followed by an intramolecular aldol condensation .Physical And Chemical Properties Analysis
Annulatin has a density of 1.807 g/mL . More detailed physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis of Annulatin : Annulatin, a naturally occurring partial methyl ether of myricetin, has been synthesized through a series of reactions starting from 2,4,6-trihydroxy-ω-methoxyacetophenone. This synthesis pathway is crucial for facilitating further research and potential applications of Annulatin in various fields (Sarma, Srimannarayana, & Subba Rao, 1974).
Biotechnological Applications : Annulatin's potential in biotechnology is indirectly supported by research on related enzymes such as cellulases and hemicellulases. These enzymes are used in numerous industries, such as food, animal feed, textile, and paper, suggesting a wide scope for the application of similar compounds like Annulatin (Bhat, 2000).
Pharmacological Research : Annulatin may have implications in drug discovery and development, as indicated by the broader research trends in this area. The exploration of new chemical spaces, like those offered by compounds such as Annulatin, is critical for identifying novel therapeutic targets (Dandapani & Marcaurelle, 2010).
Artificial Neural Networks in Research : The utilization of artificial neural networks (ANNs) in scientific research, including the analysis and interpretation of complex compounds, can be relevant for studying Annulatin. ANNs have been used in various domains such as biomarker discovery and classification of cancers, indicating their potential in the exploration of Annulatin's properties and applications (Zafeiris, Rutella, & Ball, 2018).
Herbal Medicine and Pharmacology : Research on Calendula officinalis, which contains compounds like chlorogenic acid, caffeic acid, and rutin, can be extrapolated to understand the potential applications of Annulatin in herbal medicine and pharmacology. This includes its use in quality control and the evaluation of phytochemical variability in herbal extracts (Agatonovic-Kustrin & Loescher, 2013).
properties
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-16-14(22)12-8(18)4-7(17)5-11(12)24-15(16)6-2-9(19)13(21)10(20)3-6/h2-5,17-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTLYULBWZQAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658069 | |
Record name | Annulatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Annulatin | |
CAS RN |
1486-67-5 | |
Record name | Annulatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Annulatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Annulatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANNULATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49FR3626E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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